molecular formula C18H28N2O3S B241435 4-METHYL-N-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]BENZENE-1-SULFONAMIDE

4-METHYL-N-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]BENZENE-1-SULFONAMIDE

Cat. No.: B241435
M. Wt: 352.5 g/mol
InChI Key: FYLDAKATPUVHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a piperidine ring and a benzenesulfonamide moiety, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides.

    Sulfonamide Formation: The final step involves the reaction of the amine group with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible antibacterial or antiviral properties.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.

Uniqueness

4-METHYL-N-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the piperidine ring and the hexyl chain, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

4-methyl-N-(6-oxo-6-piperidin-1-ylhexyl)benzenesulfonamide

InChI

InChI=1S/C18H28N2O3S/c1-16-9-11-17(12-10-16)24(22,23)19-13-5-2-4-8-18(21)20-14-6-3-7-15-20/h9-12,19H,2-8,13-15H2,1H3

InChI Key

FYLDAKATPUVHAP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2

Origin of Product

United States

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